4-(Difluoromethoxy)benzene-1,2-diamine
Overview
Description
“4-(Difluoromethoxy)benzene-1,2-diamine” is a chemical compound with the molecular formula C7H8F2N2O . It has a molecular weight of 174.15 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “4-(Difluoromethoxy)benzene-1,2-diamine” is 1S/C7H8F2N2O/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(Difluoromethoxy)benzene-1,2-diamine” has a density of 1.3±0.0 g/cm3, a boiling point of 294.7±0.0 °C at 760 mmHg, and a flash point of 132.1±0.0 °C . It has 3 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds . Its polar surface area is 61 Å2 .Scientific Research Applications
Synthesis and Polymer Development
- 1,2-Bis(4-aminophenoxy)benzene, a compound related to 4-(Difluoromethoxy)benzene-1,2-diamine, is used in synthesizing aromatic polyamides with notable solubility and mechanical properties. These polymers exhibit high tensile strength, elongation at break, and modulus, making them suitable for creating transparent, flexible, and tough films (Yang, Hsiao, & Yang, 1996).
Material Properties and Applications
- Polyimides synthesized from fluorinated diamines, similar to 4-(Difluoromethoxy)benzene-1,2-diamine, demonstrate significant thermal stability, mechanical strength, and solubility. These properties suggest potential applications in flexible and transparent membrane technologies (Qiu et al., 2006).
- Research into the direct amination of specific benzene compounds has led to efficient synthesis methods for benzimidazoles, quinoxalines, and benzotriazoles. These are important for various scientific applications, including pharmaceuticals and materials science (Pastýříková et al., 2012).
Chemical Synthesis and Industrial Applications
- Novel epoxy pre-polymers derived from aromatic diamines, which include structures similar to 4-(Difluoromethoxy)benzene-1,2-diamine, have been explored for their effectiveness in inhibiting carbon steel corrosion in acidic media. This research holds significance for industrial applications where corrosion resistance is crucial (Dagdag et al., 2019).
Advanced Material Development
- The synthesis of organosoluble and fluorinated polyimides using diamines shows the potential for creating materials with high thermal stability and good mechanical properties. These materials are relevant for various high-performance applications (Liu et al., 2005).
Safety And Hazards
properties
IUPAC Name |
4-(difluoromethoxy)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBDLKBKKHPPQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)benzene-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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